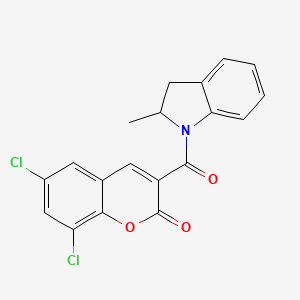

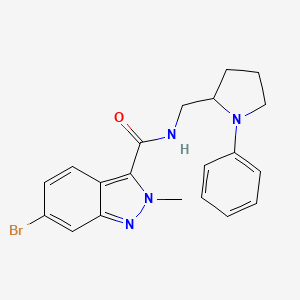

![molecular formula C20H22ClN3S2 B2933399 3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole CAS No. 344269-15-4](/img/structure/B2933399.png)

3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep synthetic routes . For example, starting from 4-chlorobenzoic acid, certain derivatives can be synthesized in six steps, involving esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

Triazoles have a unique structure with two carbon and three nitrogen atoms in a five-membered ring . They can act as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. Generally, they are known for their unique structure and properties, and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study on the efficiency of a new triazole derivative for corrosion inhibition of mild steel in acidic media highlighted the significant potential of such compounds. This research found that the triazole derivative was a very good inhibitor in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), with inhibition efficiencies up to 99% in HCl and 80% in H₂SO₄. The adsorption of the triazole followed Langmuir's adsorption isotherm, indicating a strong and efficient binding to the metal surface to prevent corrosion (Lagrenée et al., 2002).

Antimicrobial Activities

Another study explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. It demonstrated that these compounds possess good to moderate activities against various microorganisms, underscoring their potential in developing new antimicrobial agents. The structural modifications and the presence of the triazole core were key factors in their antimicrobial efficacy (Bektaş et al., 2007).

π-Hole Tetrel Bonding Interactions

Research into the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including triazole compounds with specific substituents, provided insights into the molecular interactions that contribute to the stability and reactivity of these molecules. This study's findings on the nucleophilic/electrophilic nature of the –COOEt and –CO– groups in relation to the substituents and their influence on interaction energy are crucial for designing molecules with desired properties (Ahmed et al., 2020).

Synthesis and Reactivity

The synthesis and bromine → lithium exchange reactions of some 1,2,3-triazoles highlighted the versatility of triazole compounds in organic synthesis. This research provided valuable methodologies for generating triazole derivatives with various functional groups, facilitating their use in further chemical transformations and applications (Iddon & Nicholas, 1996).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3S2/c1-3-24-19(14-25-12-16-8-10-18(21)11-9-16)22-23-20(24)26-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTAVFIFBMKNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)CSCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2933324.png)

![(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2933327.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933335.png)

![3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2933337.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2933338.png)